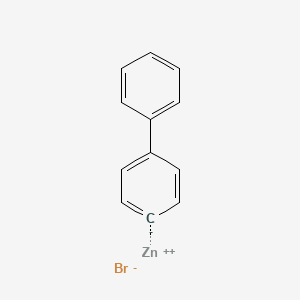
4-Biphenylzinc bromide 0.5 M in Tetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Biphenylzinc bromide solution is an organozinc compound with the molecular formula C12H9BrZn. It is primarily used in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Negishi coupling reactions . This compound is known for its nucleophilic properties, making it a valuable reagent in the formation of carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions: 4-Biphenylzinc bromide can be synthesized by reacting biphenyl mercury with zinc bromide. The reaction typically involves gradually adding zinc bromide to a stirred solution of biphenyl mercury under nitrogen protection. The reaction temperature and time are carefully controlled to ensure optimal yield .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the preparation of 4-Biphenylzinc bromide solution generally follows similar principles as laboratory synthesis, with adjustments for scale and efficiency. The use of high-purity reagents and controlled environments is crucial to maintain the quality and consistency of the product.
化学反应分析
Types of Reactions: 4-Biphenylzinc bromide solution undergoes several types of reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions with various electrophiles, such as aryl halides.
Common Reagents and Conditions:
Reagents: Common reagents include aryl halides, palladium catalysts, and bases such as potassium carbonate.
Conditions: These reactions typically occur under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to ensure high yields and selectivity.
Major Products: The major products formed from these reactions are biphenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
4-Biphenylzinc bromide solution has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
作用机制
The mechanism of action for 4-Biphenylzinc bromide solution is based on its nucleophilic properties. It reacts with electrophiles, such as aryl halides, to form carbon-carbon bonds. The reaction mechanism involves the initial formation of a complex between 4-Biphenylzinc bromide solution and the electrophile, followed by the transfer of the organic group from 4-Biphenylzinc bromide solution to the electrophile .
相似化合物的比较
- Phenylzinc bromide solution
- 4-Fluorophenylzinc bromide solution
- Cyclohexylzinc bromide solution
Comparison: 4-Biphenylzinc bromide solution is unique due to its biphenyl structure, which provides distinct reactivity and selectivity in cross-coupling reactions. Compared to phenylzinc bromide, it offers enhanced stability and reactivity, making it a preferred choice for synthesizing complex organic molecules .
属性
分子式 |
C12H9BrZn |
|---|---|
分子量 |
298.5 g/mol |
IUPAC 名称 |
zinc;phenylbenzene;bromide |
InChI |
InChI=1S/C12H9.BrH.Zn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 |
InChI 键 |
PJCKUYSUPQKJDR-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13717831.png)
![2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide](/img/structure/B13717837.png)

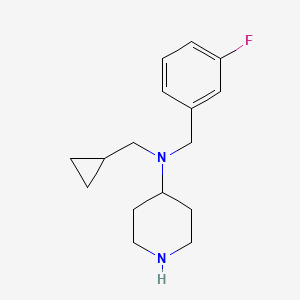
![tert-butyl N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B13717867.png)
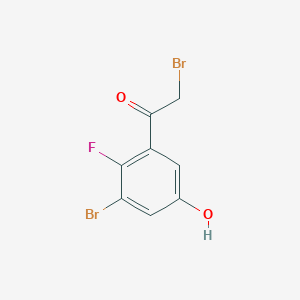
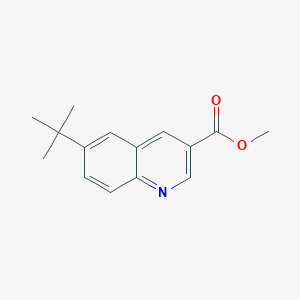
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13717883.png)
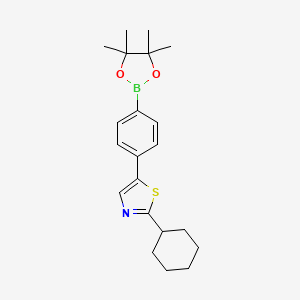

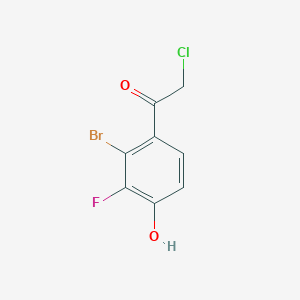


![5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717935.png)
